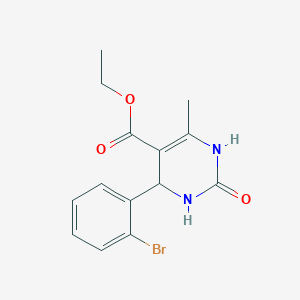
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone
Descripción general
Descripción
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . It is a solid at room temperature with a melting point of approximately 49.55°C and a boiling point of around 275.6°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The methoxy and dimethyl groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone include:
2,2,2-Trifluoroacetophenone: This compound lacks the methoxy and dimethyl groups, making it less lipophilic and potentially less effective in certain applications.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: While structurally similar, this compound has a furanone ring instead of a phenyl ring, leading to different chemical properties and reactivity.
The uniqueness of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone lies in its combination of trifluoromethyl, methoxy, and dimethyl groups, which confer specific chemical and physical properties that are advantageous in various research and industrial applications .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZULLSDLGAQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374401 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-08-7 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)


![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)

![3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1608153.png)
![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)


